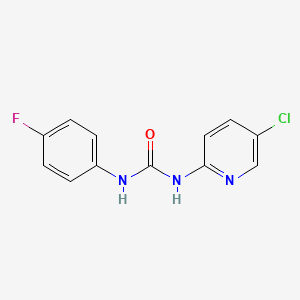
2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related quinolinamine compounds involves complex chemical reactions. For example, the synthesis of dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate was accomplished through a Doebner-von Miller-type annulation, followed by oxidation with Fremy's salt (Itoh et al., 1992). This process indicates the intricate methods involved in synthesizing quinolinamine derivatives.
Molecular Structure Analysis
Studies on quinolinamine derivatives reveal detailed insights into their molecular structures. For instance, spectral analysis (FT-IR, 1H NMR, 13C NMR, and UV–visible) and quantum chemical studies were conducted on novel quinolinamine compounds, providing deep understanding of their molecular geometry and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
Quinolinamines engage in various chemical reactions. For instance, their reactivity was explored through the synthesis and characterization of similar compounds, where their reactions with phenylhydrazine and the aerobic autorecycling oxidation of benzylamine were examined (Itoh et al., 1992).
Physical Properties Analysis
The physical properties of quinolinamines, such as their crystalline structures and melting points, have been studied. X-ray diffraction techniques are often used to reveal the crystal structure of these compounds, indicating their solid-state characteristics (Da, 2002).
Chemical Properties Analysis
The chemical properties of quinolinamines include their redox potentials, reactivity, and electrophilicity. For instance, the study of 2,6- and 3,5-Dimethyl-N-phenylsulfonyl-1,4-benzoquinonimines showcased how steric effects and electronic configuration influence their reactivity and redox potential (Avdeenko et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
2,8-Dimethyl-N-(4-methylphenyl)-4-quinolinamine and its derivatives are studied for their potential in synthesizing compounds with cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure and synthetic pathway to 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine, have been synthesized and tested for their growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Most compounds demonstrated potent cytotoxic effects, with some displaying IC50 values less than 10 nM. This research highlights the potential of 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine derivatives in cancer treatment (Deady et al., 2003).
Radioligands for Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives, structurally similar to 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine, have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds exhibited high specificity and binding to PBR in various organs, suggesting their use in PET imaging to study PBR distribution in different diseases, including neurodegenerative disorders (Matarrese et al., 2001).
Anticancer Activity of Synthetic Analogues
The synthesis and purification of novel synthetic analogues, structurally related to 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine, have demonstrated significant in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. These findings support the development of such compounds as novel anticancer agents, showcasing the versatility of 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine derivatives in therapeutic applications (Wang et al., 2009).
Inhibitory Activity Against Leishmania APRT Enzyme
Compounds derived from 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine have shown inhibitory activity against the enzyme adenine phosphoribosyltransferase (APRT) from Leishmania, a tropical parasite. This suggests potential applications in developing treatments for Leishmaniasis, a disease endemic in poor countries (Napolitano et al., 2003).
Propiedades
IUPAC Name |
2,8-dimethyl-N-(4-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-7-9-15(10-8-12)20-17-11-14(3)19-18-13(2)5-4-6-16(17)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBGOBJQESYQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,8-Dimethyl-quinolin-4-yl)-p-tolyl-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)



![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)
![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)